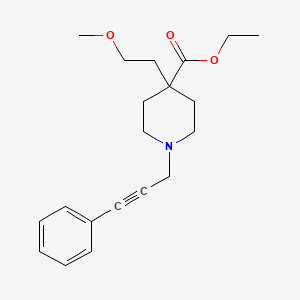
ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is also known as Tipepidine and is a non-opioid analgesic drug that is used to treat pain and inflammation. In
作用機序
The exact mechanism of action of ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the reuptake of monoamine neurotransmitters, such as serotonin and norepinephrine, in the central nervous system. This leads to an increase in the levels of these neurotransmitters, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, the compound has been shown to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate in lab experiments is its high potency and selectivity for monoamine neurotransmitter reuptake inhibition. This makes it an ideal compound for studying the effects of these neurotransmitters on pain and inflammation. However, the compound also has some limitations, including its potential for toxicity and its limited solubility in water.
将来の方向性
There are several future directions for research on ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate. One area of interest is the development of new analogs of the compound that have improved pharmacokinetic and pharmacodynamic properties. Additionally, the compound could be investigated for its potential use in the treatment of other conditions, such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in the treatment of opioid addiction and withdrawal symptoms.
Conclusion:
This compound is a chemical compound that has shown promise in the field of medicinal chemistry. The compound has been shown to have analgesic and anti-inflammatory properties and has been used to treat various types of pain. Additionally, the compound has been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms. While there are still many questions to be answered about the compound, its potential for therapeutic applications makes it an exciting area of research.
合成法
The synthesis of ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate involves the reaction of 4-piperidone hydrochloride with 2-methoxyethylamine, followed by reaction with propargyl bromide and then with phenylacetylene. The final product is obtained by esterification of the carboxylic acid with ethanol. This method is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
科学的研究の応用
Ethyl 4-(2-methoxyethyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. The compound has been shown to have analgesic and anti-inflammatory properties and has been used to treat various types of pain, including neuropathic pain, cancer pain, and postoperative pain. Additionally, the compound has been investigated for its potential use in the treatment of opioid addiction and withdrawal symptoms.
特性
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-(3-phenylprop-2-ynyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-24-19(22)20(13-17-23-2)11-15-21(16-12-20)14-7-10-18-8-5-4-6-9-18/h4-6,8-9H,3,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQSFDFMOKJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC#CC2=CC=CC=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6022991.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6023001.png)
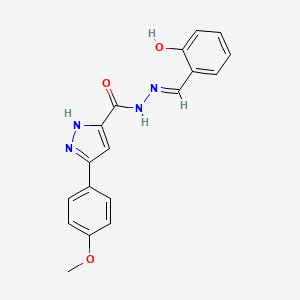
![2-(1-(3-methoxybenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6023007.png)
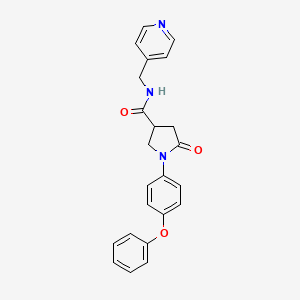
![N'-(4-ethoxy-2-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6023028.png)
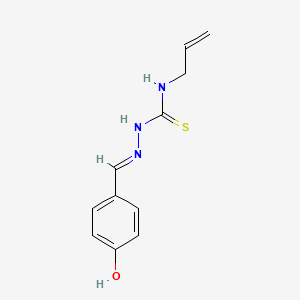
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6023048.png)
![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B6023049.png)
![5-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-benzotriazole](/img/structure/B6023057.png)
![6-{[(5-methyl-2-furyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6023059.png)
![6-isopropyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B6023066.png)
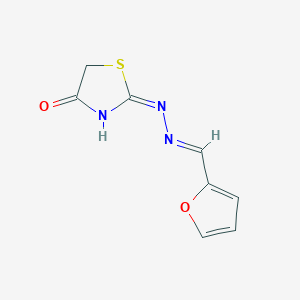
![7-(2-cyclohexylethyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6023083.png)